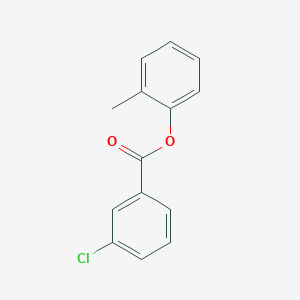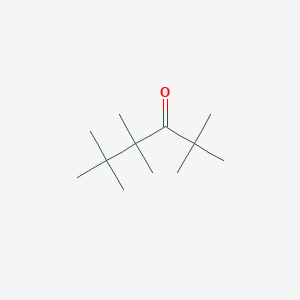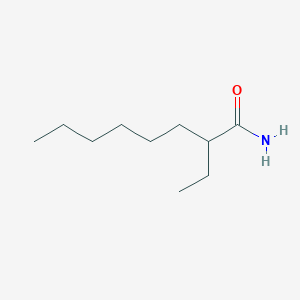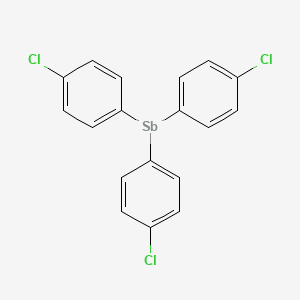
Tris(p-chlorophenyl)stibine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tris(p-chlorophenyl)stibine can be synthesized through the reaction of antimony trichloride with p-chlorophenylmagnesium bromide (a Grignard reagent). The reaction typically proceeds as follows:
SbCl3+3C6H4ClMgBr→(C6H4Cl)3Sb+3MgBrCl
This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the reagents and products. The reaction mixture is typically refluxed in an appropriate solvent such as diethyl ether or tetrahydrofuran (THF) to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent control of environmental factors to ensure safety and minimize waste.
化学反应分析
Types of Reactions
Tris(p-chlorophenyl)stibine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the p-chlorophenyl groups are replaced by other substituents.
Coordination: The antimony atom can coordinate with other ligands, forming complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used.
Coordination: Ligands such as phosphines, amines, and thiols can coordinate with the antimony center.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted this compound derivatives.
Coordination: Complexes with different ligands.
科学研究应用
Tris(p-chlorophenyl)stibine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s coordination complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer drugs.
Industry: It is used in the development of new materials and catalysts.
作用机制
The mechanism by which tris(p-chlorophenyl)stibine exerts its effects involves the coordination of the antimony atom with various molecular targets. The antimony center can form bonds with electron-rich sites on biomolecules, potentially disrupting their normal function. This coordination can affect molecular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Tris(p-chlorophenyl)phosphine: Similar structure but with phosphorus instead of antimony.
Tris(p-chlorophenyl)bismuthine: Similar structure but with bismuth instead of antimony.
Uniqueness
Tris(p-chlorophenyl)stibine is unique due to the presence of antimony, which imparts distinct chemical properties compared to its phosphorus and bismuth analogs. The antimony center provides different coordination chemistry and reactivity, making it valuable for specific applications in catalysis and material science.
属性
CAS 编号 |
6944-25-8 |
|---|---|
分子式 |
C18H12Cl3Sb |
分子量 |
456.4 g/mol |
IUPAC 名称 |
tris(4-chlorophenyl)stibane |
InChI |
InChI=1S/3C6H4Cl.Sb/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI 键 |
OYKIHLPBCPGSMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1Cl)[Sb](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



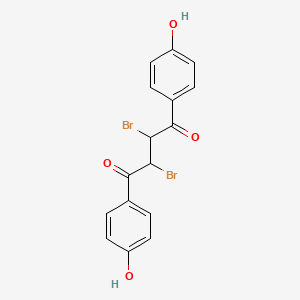
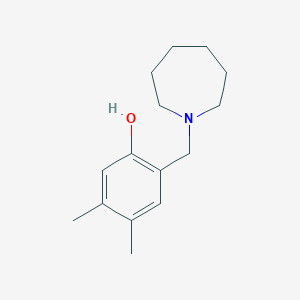
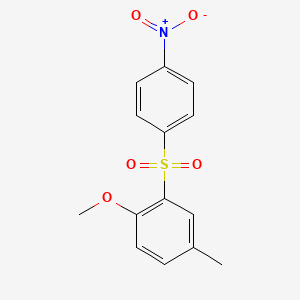
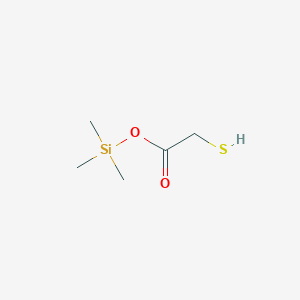
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
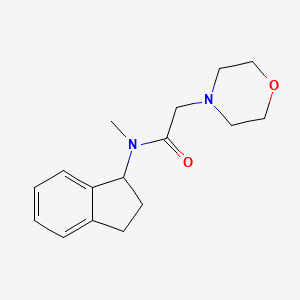
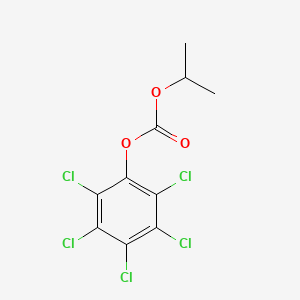
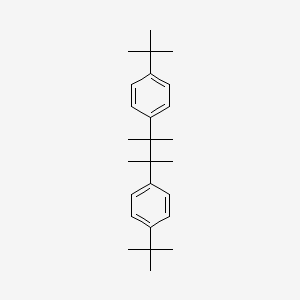
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
